

mass spectrometry fragmentation pattern of 12-Bromo-1-dodecanol

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Compound of Interest		
Compound Name:	12-Bromo-1-dodecanol	
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An in-depth analysis of the mass spectrometry fragmentation pattern of **12-Bromo-1-dodecanol** is presented in this guide, offering a comparative perspective against alternative analytical techniques. Tailored for researchers, scientists, and professionals in drug development, this document provides detailed experimental protocols and quantitative data to facilitate a comprehensive understanding of the analytical methodologies for long-chain haloalcohols.

Mass Spectrometry Fragmentation of 12-Bromo-1-dodecanol

12-Bromo-1-dodecanol (C₁₂H₂₅BrO) has a molecular weight of approximately 264.23 g/mol . [1] Under electron ionization (EI) mass spectrometry, the molecule undergoes characteristic fragmentation, providing structural insights. The fragmentation pattern is influenced by the two primary functional groups: the terminal alcohol (-OH) and the terminal bromine (-Br).

The primary fragmentation pathways for **12-Bromo-1-dodecanol** include:

- Alpha-Cleavage: This is a common fragmentation for alcohols where the C-C bond adjacent to the oxygen-bearing carbon is cleaved.[2][3][4]
- Dehydration: Alcohols readily lose a molecule of water (H₂O), resulting in a fragment with a
 mass 18 amu less than the molecular ion.[3][4][5]



- Cleavage of the C-Br Bond: The carbon-bromine bond can break, leading to the loss of a bromine radical (·Br) or a hydrogen bromide molecule (HBr). Due to the isotopic nature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), fragments containing bromine will appear as a pair of peaks (M+ and M+2).
- Alkyl Chain Fragmentation: The long dodecyl chain can fragment, typically resulting in a series of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups. [2][6]

The mass spectrum of **12-Bromo-1-dodecanol** shows a molecular ion peak at m/z 264.[7] Key fragments are observed at m/z values corresponding to the loss of water, bromine, and various alkyl fragments. The base peak, representing the most abundant fragment ion, is often not the molecular ion due to the molecule's instability under El conditions. For **12-bromo-1-dodecanol**, prominent peaks are seen at m/z 69, 55, and 41.[7]

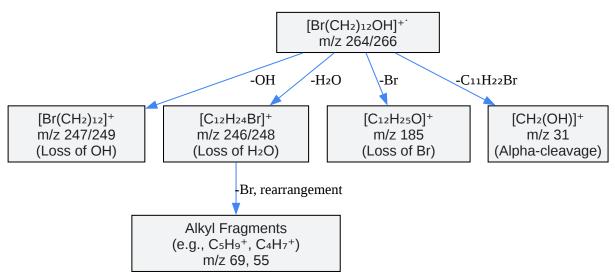


Figure 1: Proposed Fragmentation Pathway of 12-Bromo-1-dodecanol

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Caption: Proposed fragmentation pathway of **12-Bromo-1-dodecanol** under EI-MS.

Quantitative Fragmentation Data



The following table summarizes the significant peaks observed in the electron ionization mass spectrum of **12-Bromo-1-dodecanol**.

m/z	Relative Intensity (%)	Proposed Fragment
41	54.7	[C ₃ H ₅] ⁺
55	98.0	[C4H7]+
69	100.0	[C5H9] ⁺
83	65.0	[C ₆ H ₁₁] ⁺
97	40.0	[C7H13]+
185	5.0	[M - Br]+
246/248	<1	[M - H ₂ O] ⁺
264/266	<1	[M]+
Data sourced from		

ChemicalBook MS-NW-9923

spectrum for 12-bromo-1-

dodecanol.[7]

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical methods can provide complementary information or may be more suitable for specific applications like quantification.



Technique	Principle	Information Provided	Sensitivity	Throughput
Mass Spectrometry (MS)	Measures mass- to-charge ratio of ionized molecules.	Molecular weight, fragmentation pattern, elemental composition.	High (pg-fg)	High
Nuclear Magnetic Resonance (NMR)	Measures the magnetic properties of atomic nuclei.	Detailed molecular structure and connectivity.	Low (mg-μg)	Low
Infrared (IR) Spectroscopy	Measures the absorption of infrared radiation by molecular vibrations.	Presence of functional groups (e.g., -OH, C-Br).	Moderate (μg)	High
Gas Chromatography (GC)	Separates volatile compounds based on their boiling points and interactions with a stationary phase.	Purity, retention time for identification (when coupled with MS).	High (pg)	High
Liquid Chromatography (LC)	Separates compounds based on their partitioning between a mobile and stationary phase.	Purity, quantification (often coupled with MS or UV detectors).[8]	High (ng-pg)	Medium



Experimental Protocols

Protocol 1: Electron Ionization Mass Spectrometry (El-MS) Analysis

This protocol outlines the general procedure for acquiring a mass spectrum of **12-Bromo-1-dodecanol** using a standard EI-MS instrument.

- 1. Sample Preparation:
- Dissolve approximately 1 mg of 12-Bromo-1-dodecanol in 1 mL of a volatile solvent such as methanol or dichloromethane.
- Ensure the final concentration is suitable for direct infusion or injection into the mass spectrometer (typically 1-10 μg/mL).
- 2. Instrument Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230-260 °C[7]
- Sample Inlet: Direct insertion probe or GC inlet
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 30-400
- 3. Data Acquisition:
- Inject or infuse the sample into the ion source.
- Acquire the mass spectrum over the specified range.
- Process the data to identify the molecular ion and major fragment peaks.
- 4. Data Analysis:







- Identify the molecular ion peak (M+) and the M+2 peak, characteristic of a bromine-containing compound.
- Identify fragments corresponding to the loss of water (M-18), bromine (M-79/81), and other characteristic neutral losses.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[1]



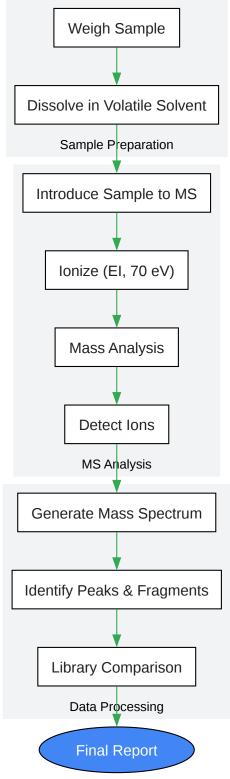


Figure 2: General Workflow for MS Analysis

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Caption: Experimental workflow for the analysis of 12-Bromo-1-dodecanol by MS.



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